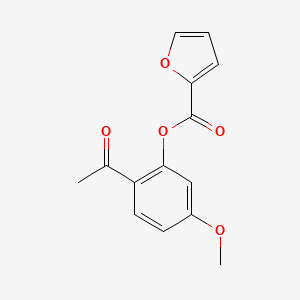
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
Mécanisme D'action
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor works by inhibiting the activity of this compound, an enzyme that is responsible for the breakdown of tryptophan into kynurenine. This compound is expressed in various cells, including immune cells, and plays a crucial role in regulating immune response. By inhibiting this compound, this compound inhibitor can increase the concentration of tryptophan, which is essential for the proper functioning of immune cells. This can lead to increased immune response against cancer cells or viral infections and decreased autoimmune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer, this compound inhibitor can increase the immune response against cancer cells, leading to tumor regression. In autoimmune diseases, this compound inhibitor can decrease the autoimmune response, leading to decreased inflammation. In viral infections, this compound inhibitor can increase the immune response against the virus, leading to decreased viral load.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor has several advantages for lab experiments, including its specificity for this compound and its ability to increase the concentration of tryptophan. However, this compound inhibitor also has limitations, including its potential toxicity and the need for optimization of dosage and administration.
Orientations Futures
There are several future directions for 3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor research, including the development of more potent and selective this compound inhibitors, the optimization of dosage and administration, and the investigation of this compound inhibitor in combination with other therapies. Additionally, the role of this compound inhibitor in other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
Méthodes De Synthèse
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor can be synthesized through various methods, including the reaction between anthranilic acid and isatin in the presence of acetic anhydride and sulfuric acid, or through the reaction between 2-nitrobenzaldehyde and anthranilic acid in the presence of sodium hydroxide and ethanol. The synthesis method used depends on the desired purity and yield of the final product.
Applications De Recherche Scientifique
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor has been extensively studied for its potential in treating various diseases, including cancer, autoimmune diseases, and viral infections. This compound inhibitor works by inhibiting the activity of indoleamine 2,3-dioxygenase (this compound), an enzyme that is responsible for the breakdown of tryptophan into kynurenine. By inhibiting this compound, this compound inhibitor can increase the concentration of tryptophan, which is essential for the proper functioning of immune cells. This can lead to increased immune response against cancer cells or viral infections and decreased autoimmune response in autoimmune diseases.
Propriétés
IUPAC Name |
3-(5-amino-1,3-dioxoisoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-7H,16H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLXXRZUAJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)



![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)


![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)

